molecular formula C9H18ClNO2 B1383714 4-Amino-3-cyclopentylbutanoic acid hydrochloride CAS No. 2060041-09-8

4-Amino-3-cyclopentylbutanoic acid hydrochloride

Cat. No.: B1383714
CAS No.: 2060041-09-8
M. Wt: 207.7 g/mol
InChI Key: PDHGCRZEXXXKAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-3-cyclopentylbutanoic acid hydrochloride is a chemical compound with the molecular formula C9H18ClNO2 . It has a molecular weight of 207.70 . This compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound consists of 9 carbon atoms, 18 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 chlorine atom . Unfortunately, specific details about its structural analysis are not available in the search results.


Chemical Reactions Analysis

Amines, including this compound, are known to act as weak organic bases . They have a lone electron pair on their nitrogen atoms and can accept a proton from water to form substituted ammonium ions .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 207.70 . The boiling point and storage conditions are not specified . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

1. Inhibition of Hippocampal Excitatory Transmission

Cyclopentyl analogs of 2-amino-4-phosphonobutanoic acid (APB), including compounds with cyclopentane rings similar to 4-Amino-3-cyclopentylbutanoic acid hydrochloride, have been studied for their activity as inhibitors of excitatory synaptic field potentials in the rat hippocampal perforant path. These compounds have shown varying degrees of potency in inhibiting the binding of [3H]APB, suggesting their relevance in neurological research (Crooks et al., 1986).

2. Molecular Docking and Structural Studies

This compound derivatives have been the subject of molecular docking, vibrational, structural, electronic, and optical studies. These studies include spectroscopic analysis and theoretical calculations, indicating the compound's potential in nonlinear optical materials and biological activities, such as inhibiting Placenta growth factor (PIGF-1) (Vanasundari et al., 2018).

3. Synthesis of Novel Amino Acids

Research into the synthesis of novel amino acids, such as the unnatural amino acid 1-amino-3-[2-(1,7-dicarba-closo-dodecaboran(12)-1-yl)ethyl]cyclobutanecarboxylic acid, incorporates structures similar to this compound. This illustrates the compound's relevance in the development of potential therapeutic agents, particularly in the field of Boron Neutron Capture Therapy (BNCT) (Srivastava et al., 1997).

4. Conformationally Constrained Analogues of Aspartic Acid

The compound is also relevant in the synthesis of conformationally constrained analogues of aspartic acid. These analogues provide insights into the structural and functional roles of amino acids in biological systems and can be instrumental in designing new pharmaceuticals (Conti et al., 2007).

5. Potential in Neurotoxicity Studies

Compounds structurally similar to this compound have been identified in cyanobacterial species and are known for their neurotoxic properties. Studying these compounds contributes to understanding the biosynthetic pathways and potential environmental impacts of neurotoxins (Nunn & Codd, 2017).

Properties

IUPAC Name

4-amino-3-cyclopentylbutanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c10-6-8(5-9(11)12)7-3-1-2-4-7;/h7-8H,1-6,10H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDHGCRZEXXXKAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(CC(=O)O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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